molecular formula C11H13NO2 B8570131 6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

Cat. No. B8570131
M. Wt: 191.23 g/mol
InChI Key: WHZVGALDXRUMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

InChI

InChI=1S/C11H13NO2/c1-3-12-4-2-9-6-11-10(5-8(1)9)13-7-14-11/h5-6,12H,1-4,7H2

InChI Key

WHZVGALDXRUMHS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=CC3=C(C=C21)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

119 g. (0.595 moles) of 4,5-methylenedioxy-1,2-benzenediacetonitrile was hydrogenated in 2.4 l. of ammonia-saturated ethanol at an initial pressure of 1,000 PSI and 100° C in the presence of 24 g of Raney nickel for 4 to 5 hours. The cooled autoclave contents were filtered to remove the nickel, the catalyst washed with 500 ml of hot ethanol, and the filtrate distilled at reduced pressure, leaving 120 g of dark gray oil. This oil was distilled in vacuo using a Claisen still head and several fractions were collected. The low boiling fractions contained the desired produ ct which upon purification yielded the above-named product, m.p. 82°-84°.
Name
4,5-methylenedioxy-1,2-benzenediacetonitrile
Quantity
0.595 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two

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